molecular formula C15H17N3O2 B2913313 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one CAS No. 2309192-23-0

1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one

Cat. No. B2913313
CAS RN: 2309192-23-0
M. Wt: 271.32
InChI Key: MMJSEBVEBSDDPP-UHFFFAOYSA-N
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Description

1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one, also known as AMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology.

Scientific Research Applications

Anticancer Potential

  • Antimitotic Activity : Chiral isomers of related compounds have shown significant antimitotic activity. The S-isomer of a methoxy derivative was more potent in biological systems, highlighting the importance of chiral specificity in drug development (Temple & Rener, 1992).

Antimicrobial and Anticoccidial Effects

  • Antimicrobial Activity : Derivatives of the compound have been synthesized and shown to possess antimicrobial properties. For instance, aminopyrazole derivatives exhibited notable antimicrobial activity against various pathogens (Georgiadis, 1976).

Chemical Synthesis and Modification

  • Synthesis and Characterization : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized and characterized. These compounds showed potential for various applications, including cytotoxicity against cancer cells (Hassan, Hafez, & Osman, 2014).
  • Corrosion Inhibition : Pyranopyrazole derivatives have been studied for their effectiveness in inhibiting corrosion in metals, showing significant inhibition efficiency in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).

Analytical Applications

  • Insights into Synthesis and Characterization : The synthesis of related 2-methoxy-3-alkylpyrazines has been explored, revealing insights into the chemical properties and analytical techniques suitable for studying such compounds (Schmarr, Sang, Ganss, Koschinski, & Meusinger, 2011).

Green Chemistry and Catalysis

properties

IUPAC Name

3-(2-methoxy-5-methylanilino)-1-prop-2-enylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-8-18-9-7-16-14(15(18)19)17-12-10-11(2)5-6-13(12)20-3/h4-7,9-10H,1,8H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJSEBVEBSDDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC=CN(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one

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